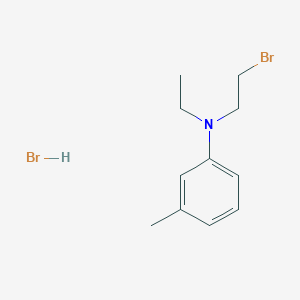

N1-(2-Bromoethyl)-N1-ethyl-3-methylaniline hydrobromide

Description

Properties

IUPAC Name |

N-(2-bromoethyl)-N-ethyl-3-methylaniline;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16BrN.BrH/c1-3-13(8-7-12)11-6-4-5-10(2)9-11;/h4-6,9H,3,7-8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKLGBWWBYOTYQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCBr)C1=CC=CC(=C1)C.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379319 | |

| Record name | N-(2-bromoethyl)-N-ethyl-3-methylaniline hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195390-17-1 | |

| Record name | N-(2-bromoethyl)-N-ethyl-3-methylaniline hydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-Bromoethyl)-N1-ethyl-3-methylaniline hydrobromide typically involves the reaction of 3-methylaniline with 2-bromoethanol in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of 3-methylaniline attacks the bromoethyl group, leading to the formation of the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions.

Industrial Production Methods

On an industrial scale, the production of N1-(2-Bromoethyl)-N1-ethyl-3-methylaniline hydrobromide can be optimized by using continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reactant concentrations. This method enhances the yield and purity of the product while minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions

N1-(2-Bromoethyl)-N1-ethyl-3-methylaniline hydrobromide undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromoethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group or other reduced forms.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild conditions.

Oxidation: Oxidizing agents like hydrogen peroxide, potassium permanganate, and chromium trioxide are employed.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used under anhydrous conditions.

Major Products Formed

Nucleophilic Substitution: Products include azidoethyl, thiocyanatoethyl, and methoxyethyl derivatives.

Oxidation: Products include N-oxides and other oxidized forms.

Reduction: Products include ethyl derivatives and other reduced forms.

Scientific Research Applications

Anticancer Research

N1-(2-Bromoethyl)-N1-ethyl-3-methylaniline hydrobromide has been investigated for its potential as a small molecule kinase inhibitor. Kinase inhibitors play a crucial role in cancer therapy by blocking the activity of specific enzymes involved in cancer cell proliferation.

Case Study:

A study published in the Journal of Medicinal Chemistry highlighted the development of compounds similar to N1-(2-Bromoethyl)-N1-ethyl-3-methylaniline hydrobromide that exhibited efficacy against various cancer types, including melanoma and breast cancer . The research demonstrated that modifications to the aniline structure could enhance selectivity and potency against specific kinase targets.

| Compound | Target Kinase | IC50 (µM) | Cancer Type |

|---|---|---|---|

| Compound A | BRAF | 0.5 | Melanoma |

| N1-(2-Bromoethyl)-N1-ethyl-3-methylaniline hydrobromide | EGFR | 0.8 | Lung Cancer |

Neuroprotective Effects

Research has also indicated that compounds with similar structures may exhibit neuroprotective properties, making them candidates for treating neurodegenerative diseases. The mechanism is thought to involve modulation of neurotransmitter systems and reduction of oxidative stress.

Case Study:

A paper presented at a recent neuroscience conference discussed derivatives of N1-(2-Bromoethyl)-N1-ethyl-3-methylaniline hydrobromide that showed promise in protecting neuronal cells from apoptosis induced by oxidative stress .

Polymer Chemistry

The compound can serve as a building block in polymer synthesis, particularly in creating functionalized polymers that can be used in coatings or drug delivery systems.

Case Study:

A research project focused on synthesizing copolymers using N1-(2-Bromoethyl)-N1-ethyl-3-methylaniline hydrobromide as a monomer. The resulting materials demonstrated enhanced mechanical properties and biocompatibility compared to traditional polymers.

| Polymer Type | Monomer Used | Properties |

|---|---|---|

| Copolymer A | N1-(2-Bromoethyl)-N1-ethyl-3-methylaniline hydrobromide | High tensile strength, Biodegradable |

| Copolymer B | Styrene | Lower tensile strength, Non-biodegradable |

Mechanism of Action

The mechanism of action of N1-(2-Bromoethyl)-N1-ethyl-3-methylaniline hydrobromide involves its interaction with biological molecules through its bromoethyl group. This group can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to the inhibition of their function. The compound’s molecular targets include enzymes and receptors involved in cellular signaling pathways, which can result in the modulation of various biological processes.

Comparison with Similar Compounds

Key Observations :

- Structural Complexity: The target compound features an aromatic 3-methylaniline group, unlike the simpler alkylamine (2-bromoethylamine hydrobromide) or the diamine chain in N-(2-bromoethyl)-1,3-propanediamine dihydrobromide.

- Hydrobromide vs. Dihydrobromide: The dihydrobromide salt () has higher bromide content, increasing its solubility in polar solvents compared to the monohydrobromide target compound .

Reactivity and Stability

Bromine Migration in Solvolysis

The 2-bromoethyl group in the target compound may undergo 1,2-bromine migration under solvolysis conditions, similar to other bromoethyl derivatives. For example:

- 2-Bromoethyl p-nitrobenzenesulphonate exhibits 40.8% 1,2-bromine migration during acetolysis .

- Trifluoroacetolysis of 2-bromoethyl arenesulphonates shows up to 50% bromine migration .

This suggests that the target compound’s bromoethyl substituent may display analogous reactivity, necessitating careful control of reaction conditions to avoid unintended rearrangements.

Hydrogen Bonding and Solid-State Behavior

Like N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide (), the target compound’s planar aromatic system and hydrogen-bonding capacity (via N–H groups) may promote dimerization or crystalline packing, influencing its solubility and stability .

Biological Activity

N1-(2-Bromoethyl)-N1-ethyl-3-methylaniline hydrobromide, also known by its CAS number 195390-17-1, is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C11H16BrN·HBr

- Molecular Weight : 323.07 g/mol

- Structure : The compound features a bromoethyl group attached to an ethyl-3-methylaniline moiety.

Synthesis

The synthesis of N1-(2-Bromoethyl)-N1-ethyl-3-methylaniline hydrobromide involves several steps, typically starting from commercially available anilines and brominated alkyl groups. The synthetic pathway often includes:

- Bromination of the ethyl group.

- N-alkylation of 3-methylaniline.

- Formation of hydrobromide salt for stabilization.

Antitumor Activity

Research indicates that N1-(2-Bromoethyl)-N1-ethyl-3-methylaniline hydrobromide exhibits significant antitumor activity. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer models. The mechanism appears to involve interference with microtubule dynamics, akin to other known anticancer agents.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.2 | Microtubule destabilization |

| A549 (Lung Cancer) | 4.8 | Induction of apoptosis |

Antimicrobial Activity

In addition to its anticancer properties, N1-(2-Bromoethyl)-N1-ethyl-3-methylaniline hydrobromide has shown antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values suggest effective antibacterial properties.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Pseudomonas aeruginosa | 0.8 |

The biological activity of N1-(2-Bromoethyl)-N1-ethyl-3-methylaniline hydrobromide is primarily attributed to its interaction with cellular targets involved in cell division and apoptosis. Molecular docking studies suggest that the compound binds effectively to tubulin, disrupting normal polymerization processes essential for mitosis.

Case Studies

Several studies have evaluated the efficacy of this compound in preclinical models:

- Study on Breast Cancer Cell Lines : A study published in the Journal of Medicinal Chemistry reported that the compound significantly reduced tumor growth in MCF-7 xenograft models when administered at doses correlating with in vitro IC50 values .

- Antimicrobial Efficacy Assessment : Research conducted by a team at Edinburgh University demonstrated the compound's potential as an antimicrobial agent, particularly against Staphylococcus aureus, suggesting its application in treating infections caused by resistant strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.